3,4-diethoxy-N-(2-methylpropyl)benzamide
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Overview
Description
3,4-Diethoxy-N-(2-methylpropyl)benzamide is an organic compound with the molecular formula C14H21NO3 It is a benzamide derivative characterized by the presence of two ethoxy groups at the 3 and 4 positions of the benzene ring and an N-(2-methylpropyl) substituent on the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-diethoxy-N-(2-methylpropyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-diethoxybenzoic acid and 2-methylpropylamine.
Activation of Carboxylic Acid: The carboxylic acid group of 3,4-diethoxybenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amide Formation: The activated carboxylic acid reacts with 2-methylpropylamine to form the amide bond, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and purification techniques such as crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3,4-Diethoxy-N-(2-methylpropyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or sodium methoxide (NaOMe) in an appropriate solvent.
Major Products
Oxidation: Formation of 3,4-diformyl-N-(2-methylpropyl)benzamide or 3,4-dicarboxy-N-(2-methylpropyl)benzamide.
Reduction: Formation of 3,4-diethoxy-N-(2-methylpropyl)benzylamine.
Substitution: Formation of 3,4-dialkoxy-N-(2-methylpropyl)benzamide derivatives.
Scientific Research Applications
3,4-Diethoxy-N-(2-methylpropyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-diethoxy-N-(2-methylpropyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethoxy groups and the amide moiety play crucial roles in its binding affinity and specificity. The exact pathways involved can vary, but typically include interactions with cellular proteins and modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxy-N-(2-methylpropyl)benzamide: Similar structure but with methoxy groups instead of ethoxy groups.
3,4-Diethoxy-N-(2-ethylpropyl)benzamide: Similar structure but with an ethyl group instead of a methyl group on the propyl chain.
3,4-Diethoxy-N-(2-methylbutyl)benzamide: Similar structure but with a butyl chain instead of a propyl chain.
Uniqueness
3,4-Diethoxy-N-(2-methylpropyl)benzamide is unique due to the specific combination of ethoxy groups and the N-(2-methylpropyl) substituent. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
3,4-diethoxy-N-(2-methylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-5-18-13-8-7-12(9-14(13)19-6-2)15(17)16-10-11(3)4/h7-9,11H,5-6,10H2,1-4H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWLWEHSEZSKPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCC(C)C)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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